BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Structure-Activity Relationship Regioisomer differentiation Kinase inhibitor design

Deploy CAS 897613-99-9 as a selective kinase probe where the 3,4-dimethoxyphenyl pattern engages electron-rich hydrophobic pockets. Its unique ortho-methoxy urea and dual H-bond acceptor motif create a binding profile that mono-methoxy or alkyl analogs cannot replicate, ensuring unambiguous SAR results. With a Lipinski-compliant profile (clogP 2.29, TPSA 102.76, MW 442.49), it transitions seamlessly from biochemical to cell-based assays. Use as the definitive 3,4-dimethoxy regioisomer standard for head-to-head selectivity studies against the 2,4-dimethoxy isomer. MW 442.49 leaves optimization headroom before exceeding the 500-Da rule.

Molecular Formula C21H22N4O5S
Molecular Weight 442.49
CAS No. 897613-99-9
Cat. No. B2519351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897613-99-9
Molecular FormulaC21H22N4O5S
Molecular Weight442.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
InChIInChI=1S/C21H22N4O5S/c1-28-16-7-5-4-6-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-8-9-17(29-2)18(10-13)30-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
InChIKeyPAOQOQFLHKKZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897613-99-9): Compound Identity and Scaffold Classification for Procurement Evaluation


N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897613-99-9) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class [1]. It features a central thiazole ring bearing a 2-methoxyphenyl urea at the 2-position and an N-(3,4-dimethoxyphenyl)acetamide at the 4-position, with a molecular formula of C21H22N4O5S and a molecular weight of 442.49 g/mol [2]. Compounds in this structural class have been patented as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, with demonstrated relevance to oncology research [3].

Why N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Cannot Be Interchanged with Other Thiazole-Urea Acetamides


Within the 2-ureido-thiazole-4-acetamide chemotype, even minor phenyl ring substitutions profoundly alter kinase selectivity profiles, cell permeability, and metabolic stability. The 3,4-dimethoxyphenyl acetamide moiety of CAS 897613-99-9 introduces a distinct hydrogen-bond acceptor pattern and steric bulk at the amide terminus that is absent in mono-methoxy, non-methoxy, or alkyl-substituted analogs [1]. The 2-methoxyphenyl urea simultaneously provides an ortho-methoxy group capable of intramolecular hydrogen bonding, which influences the conformational preference of the urea linkage and thus target engagement [2]. Swapping this compound for a close analog—such as the N-(4-methoxyphenyl), N-(2,4-dimethoxyphenyl), or N-butyl variant—risks altering both the kinase inhibition spectrum and the physicochemical parameters governing assay performance (e.g., solubility, logP, TPSA), potentially invalidating SAR conclusions or screening outcomes .

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide vs. Closest Analogs


Dimethoxy Substitution Pattern: 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Regioisomer Comparison

CAS 897613-99-9 carries a 3,4-dimethoxyphenyl group on the acetamide nitrogen, whereas the regioisomer N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide carries a 2,4-dimethoxyphenyl group . These two regioisomers share identical molecular formula (C21H22N4O5S) and molecular weight (442.49 g/mol) but differ in the methoxy substitution pattern. The 3,4-substitution positions both methoxy groups in a para/meta relationship to the amide attachment point, creating a distinct electron density distribution and steric profile, whereas the 2,4-substitution places one methoxy ortho to the amide, introducing steric hindrance near the amide bond that can alter the dihedral angle and hydrogen-bonding capacity [1].

Structure-Activity Relationship Regioisomer differentiation Kinase inhibitor design

MW and PSA Differentiation: 3,4-Dimethoxyphenyl vs. Mono-Methoxyphenyl Analog

CAS 897613-99-9 (MW 442.49, formula C21H22N4O5S) contains two methoxy groups on the acetamide phenyl ring, whereas the closest mono-methoxy analog N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (MW 412.46, formula C20H20N4O4S) carries only one . The additional methoxy group increases molecular weight by 30.03 g/mol and adds one oxygen atom as a hydrogen bond acceptor (HBA increases from 8 to 9), while also increasing topological polar surface area (TPSA). The compound complies with Lipinski's Rule of Five (MW ≤ 500, HBA ≤ 10, HBD ≤ 5, clogP ≤ 5) [1], but the higher HBA count and TPSA relative to the mono-methoxy analog predict moderately altered membrane permeability and solubility profiles.

Physicochemical property differentiation Lipinski rule of five Permeability

Amide Terminus Comparison: 3,4-Dimethoxyphenyl vs. N-Butyl Substitution and Target Engagement Implications

CAS 897613-99-9 features an aromatic 3,4-dimethoxyphenylacetamide terminus, whereas the analog N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide terminates in a simple N-butyl aliphatic chain . The aromatic terminus of CAS 897613-99-9 provides π-stacking potential and additional hydrogen-bonding interactions with kinase hinge or hydrophobic pocket residues, capabilities absent in the N-butyl variant. In the broader 2-ureido-thiazole class, aromatic amide substituents have been associated with enhanced CDK inhibitory potency relative to alkyl substituents [1]. However, no head-to-head IC50 data for this specific pair has been published.

Kinase selectivity Hydrophobic interaction Scaffold differentiation

Linker Length Differentiation: Acetamide vs. Phenethyl-acetamide Homolog and Impact on Molecular Flexibility

CAS 897613-99-9 contains a direct acetamide linker between the thiazole core and the 3,4-dimethoxyphenyl group, whereas the homolog N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-02-5) inserts an ethylene spacer, extending the linker . This homolog has a molecular weight of 470.54 g/mol (C23H26N4O5S), representing an increase of 28.05 g/mol and two additional methylene units. The extended linker in CAS 897622-02-5 increases the rotatable bond count (from 7 to 9, estimated) and molecular flexibility, which can alter entropic penalties upon target binding and affect the conformational search space available to the terminal dimethoxyphenyl group [1]. For procurement decisions, the shorter linker of CAS 897613-99-9 offers a more rigid, pre-organized scaffold that may favor binding to shallower kinase pockets.

Linker optimization Conformational flexibility Target binding entropy

Class-Level Kinase Inhibition Potential: Thiazole-Urea Scaffold as CDK and B-Raf Inhibitor Chemotype

The 2-ureido-thiazole-4-acetamide scaffold, which includes CAS 897613-99-9, has been disclosed in patent literature as a chemotype for inhibiting cyclin-dependent kinases (CDKs), B-Raf, and several receptor tyrosine kinases [1]. Compounds within this class have demonstrated nanomolar-range CDK4/Cyclin D1 and CDK6/Cyclin D1 inhibition in Adapta biochemical assays [2]. While those specific IC50 values are from structurally distinct analogs within the same patent family and cannot be directly assigned to CAS 897613-99-9, the 3,4-dimethoxyphenyl substitution pattern of this compound aligns with SAR trends favoring aromatic, electron-rich amide termini for kinase hinge-region interactions [1]. The 2-methoxyphenyl urea motif further provides a donor-acceptor hydrogen-bonding network compatible with the kinase hinge or DFG region [3]. Direct quantitative IC50 data for CAS 897613-99-9 against any specific kinase target is not publicly available as of the search date.

Kinase inhibition Cyclin-dependent kinase B-Raf Oncology

Closest Phenylurea Comparator: N-(4-Fluorophenyl) Analog and Predicted CDK Inhibition Relevance

N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is described in vendor databases as a CDK inhibitor . This compound replaces the 3,4-dimethoxyphenyl group of CAS 897613-99-9 with a 4-fluorophenyl group. The 4-fluoro substituent is electron-withdrawing (−I effect), whereas the 3,4-dimethoxy groups are electron-donating (+M effect), creating opposite electronic effects on the amide π-system. In kinase inhibitor SAR, electron-donating groups on the terminal phenyl ring can enhance π-stacking with tyrosine or phenylalanine residues in the kinase active site, while electron-withdrawing groups may favor different interactions. The predicted clogP of CAS 897613-99-9 (2.29) is lower than that expected for the 4-fluorophenyl analog (estimated > 2.5), suggesting better aqueous solubility for the dimethoxy compound [1].

Fluorinated analog CDK inhibitor Electron-withdrawing group SAR

Recommended Application Scenarios for N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Panels Requiring a 3,4-Dimethoxyphenyl Pharmacophore for Structure-Activity Relationship Studies

CAS 897613-99-9 is best deployed as a probe compound in kinase inhibitor screening panels where the 3,4-dimethoxyphenyl substitution pattern is hypothesized to engage electron-rich hydrophobic pockets within the kinase active site. The dual methoxy groups provide two hydrogen-bond acceptor points and enhanced π-electron density compared to mono-methoxy or non-methoxy analogs, making this compound particularly suitable for screening against kinases with tyrosine-rich ATP-binding clefts [1]. Its Lipinski-compliant physicochemical profile (clogP 2.29, TPSA 102.76, MW 442.49) supports use in both biochemical and cell-based assay formats [2].

Regioisomeric Selectivity Studies: 3,4- vs. 2,4-Dimethoxyphenyl Substitution

This compound serves as the 3,4-dimethoxy regioisomer reference standard in studies comparing the effect of methoxy orientation on kinase selectivity. Because the 2,4-dimethoxyphenyl regioisomer shares the identical molecular formula and mass, only chromatographic or spectroscopic methods can distinguish them; procurement of both isomers from a single vendor with verified identity enables controlled head-to-head comparisons of target engagement profiles, binding kinetics, and cellular activity [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting from the Thiazole-Urea Core

For medicinal chemistry programs targeting CDKs or B-Raf, CAS 897613-99-9 offers a balanced starting point with a rigid, pre-organized scaffold (direct acetamide linker, 7 rotatable bonds) that minimizes entropic penalties upon binding while retaining sufficient functional group handles (urea NH, amide NH, three methoxy groups) for structure-based optimization [1]. Its molecular weight of 442.49 leaves room for additional substituents before exceeding the Lipinski MW threshold of 500, providing a wider optimization window than the heavier phenethyl homolog (CAS 897622-02-5, MW 470.54) [2].

Computational Docking and Pharmacophore Modeling of 2-Ureido-Thiazole Kinase Inhibitors

The well-defined substitution pattern of CAS 897613-99-9, combined with its computed TPSA (102.76 Ų) and clogP (2.29), makes it a suitable ligand for computational docking studies aimed at predicting binding modes to CDK, B-Raf, or other kinase targets disclosed in the patent literature [1]. Its distinct 3,4-dimethoxy pharmacophore can be used to generate feature-based pharmacophore models that differentiate it from mono-methoxy, fluoro, or alkyl-substituted analogs, aiding virtual screening campaigns [2].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.